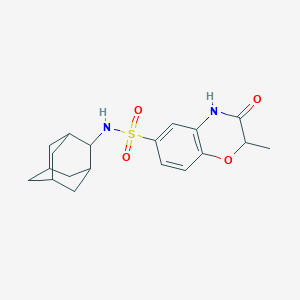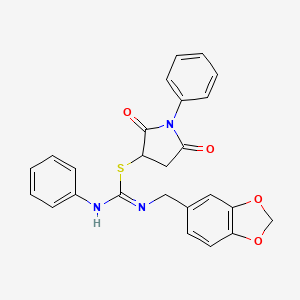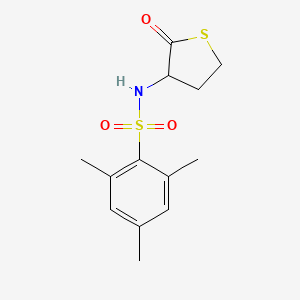![molecular formula C16H18N2O3S B4888144 N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4888144.png)
N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, also known as MMSA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMSA belongs to the class of sulfonylureas, which are widely used as antidiabetic drugs. However, MMSA has shown to have distinct properties that make it stand out from other sulfonylureas.
作用机制
The mechanism of action of N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is not fully understood. However, it is believed that N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide exerts its therapeutic effects by binding to sulfonylurea receptor 1 (SUR1) on the surface of pancreatic beta cells or other target cells. This binding leads to the closure of ATP-sensitive potassium channels, which results in the depolarization of the cell membrane and the subsequent influx of calcium ions. This influx of calcium ions triggers the release of insulin or other cellular responses that lead to the therapeutic effects of N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide.
Biochemical and Physiological Effects:
N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In pancreatic beta cells, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide stimulates insulin secretion by increasing the intracellular calcium concentration. In immune cells, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
实验室实验的优点和局限性
N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be easily determined using NMR spectroscopy or HPLC. N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has also shown to have low toxicity and high selectivity for its target cells. However, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has some limitations for lab experiments. It is not water-soluble, which limits its use in some experiments. N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide also has a short half-life, which requires frequent dosing in experiments.
未来方向
There are several future directions for the study of N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide. In cancer research, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide could be studied in combination with other anticancer drugs to enhance its therapeutic effects. In diabetes research, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide could be studied in animal models of type 2 diabetes to determine its long-term effects on glucose homeostasis. In inflammation research, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide could be studied in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the mechanism of action of N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide could be further elucidated to improve its therapeutic potential.
Conclusion:
In conclusion, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound that has shown potential therapeutic properties in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has the potential to be further studied and developed as a therapeutic agent for various diseases.
合成方法
The synthesis of N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide involves the reaction between 4-aminophenylacetic acid and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using recrystallization or column chromatography. The purity of N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has been studied for its potential therapeutic properties in various scientific research fields such as cancer, diabetes, and inflammation. In cancer research, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has shown to stimulate insulin secretion and improve glucose tolerance. In inflammation research, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-4-10-16(11-5-12)22(20,21)18(3)15-8-6-14(7-9-15)17-13(2)19/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPNPHGYXGGPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4,5-dimethyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4888074.png)

![2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4888088.png)
![N,N-dimethyl-5-(3-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-furamide](/img/structure/B4888106.png)

![2-ethyl-3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4888121.png)
![N-cyclopropyl-6-[4-(6-methyl-2-pyridinyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4888130.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-methyl-2H-chromen-2-one](/img/structure/B4888138.png)
![2-(4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4888141.png)

![8-[(4-nitrophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4888162.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4888170.png)
![N-({2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4888172.png)